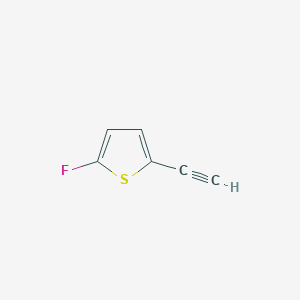

2-Ethynyl-5-fluorothiophene

Description

2-Ethynyl-5-fluorothiophene is a fluorinated thiophene derivative characterized by an ethynyl group at the 2-position and a fluorine atom at the 5-position of the heteroaromatic ring. Thiophene derivatives are widely studied for their electronic properties, making them valuable in organic electronics, pharmaceuticals, and materials science. The fluorine substituent likely enhances metabolic stability and electron-withdrawing effects, while the ethynyl group enables cross-coupling reactions or polymerization .

Properties

IUPAC Name |

2-ethynyl-5-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQISRZGZHKXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluorothiophene typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with molecular fluorine (F2) at low temperatures can yield fluorinated thiophenes . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of suitable catalysts .

Industrial Production Methods

Industrial production of 2-Ethynyl-5-fluorothiophene may involve large-scale fluorination processes using gaseous fluorinating agents under controlled conditions. The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluorothiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the ethynyl group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkene or alkane.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Pd/C, hydrogen gas

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alkenes, alkanes

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Ethynyl-5-fluorothiophene has several applications in scientific research:

Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.

Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.

Electrochromic Devices: It is used in the fabrication of high-performance electrochromic supercapacitors, which are essential for flexible electronics.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluorothiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic semiconductors and electrochromic devices. In biological systems, its fluorine atom can interact with specific molecular targets, potentially leading to biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 2-Ethynyl-5-fluorothiophene and its analogues:

*Calculated based on molecular formula.

Reactivity and Electronic Effects

- Electron-Withdrawing (EW) Strength: Nitro Group (NO₂): The nitro group in 2-ethynyl-5-nitrothiophene is a strong EW substituent, significantly reducing electron density in the thiophene ring. This makes the compound less reactive toward electrophilic substitution but more reactive in nucleophilic aromatic substitution . Fluorine (F): In 2-Ethynyl-5-fluorothiophene, fluorine provides moderate EW effects, balancing reactivity for applications like Suzuki-Miyaura coupling. Fluorine’s small size also minimizes steric hindrance . Chlorine (Cl): Chlorine in 2-chloro-5-ethynylthiophene offers weaker EW effects compared to F or NO₂. It may participate in Ullmann-type coupling or act as a leaving group in nucleophilic substitution .

Ethynyl Group Reactivity : The ethynyl group in all compounds enables click chemistry (e.g., azide-alkyne cycloaddition) or polymerization. Steric effects vary depending on substituents; bulky groups (e.g., in the fluorophenyl derivative ) may hinder reactivity.

Biological Activity

2-Ethynyl-5-fluorothiophene is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Ethynyl-5-fluorothiophene includes a thiophene ring substituted with an ethynyl group and a fluorine atom. This structure contributes to its electronic properties, allowing it to participate in π-conjugation and electron delocalization, which are crucial for its biological interactions.

The biological activity of 2-Ethynyl-5-fluorothiophene is primarily attributed to its ability to interact with various molecular targets. The fluorine atom plays a vital role in modulating the compound's reactivity and affinity towards specific enzymes or receptors. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.

Biological Activity

Research indicates that 2-Ethynyl-5-fluorothiophene exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anticancer Potential : Preliminary research suggests that 2-Ethynyl-5-fluorothiophene may inhibit the growth of certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanisms in cancer therapy.

Case Studies

Several studies have investigated the pharmacological effects of 2-Ethynyl-5-fluorothiophene:

- In Vivo Phenotypic Screening : A study demonstrated that derivatives of thiophene compounds, including those similar to 2-Ethynyl-5-fluorothiophene, showed potential in treating chronic neuropathic pain. The study measured the paw withdrawal threshold in animal models, indicating significant analgesic effects at specific dosages .

- Pharmaceutical Applications : Research has highlighted the utility of 2-Ethynyl-5-fluorothiophene as a building block for synthesizing biologically active molecules. Its unique electronic properties make it suitable for incorporation into various pharmaceutical compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Ethynyl-5-fluorothiophene, a comparison with structurally similar compounds can be insightful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Ethynyl-5-fluorothiophene | Antimicrobial, Anticancer | Interaction with molecular targets via π-conjugation |

| 5-Chlorothiophene | Moderate antimicrobial | Similar mechanism but less effective |

| 3-Fluoro-4-methylthiophene | Anticancer | Inhibition of tumor growth through different pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.